1,1'-[6-(3-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-6-(3-METHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[7-ACETYL-6-(3-METHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various acetylphenoxy derivatives under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents like sodium methoxide.
Scientific Research Applications
1-[7-ACETYL-6-(3-METHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Exhibiting similar pharmacological profiles but with different structural configurations
1-[7-ACETYL-6-(3-METHOXYPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE stands out due to its unique combination of acetyl and methoxyphenyl groups, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C16H16N4O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[5-acetyl-6-(3-methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C16H16N4O3S/c1-9(21)15-14(12-6-5-7-13(8-12)23-4)20(11(3)22)19-10(2)17-18-16(19)24-15/h5-8H,1-4H3 |
InChI Key |
SUMRRZNMIRDCBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC(=CC=C3)OC)C(=O)C |
Origin of Product |
United States |
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